1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone
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Overview
Description
1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone is a heterocyclic compound that features a benzoxazole ring fused with a chloroethanone moiety. Benzoxazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone typically involves the reaction of 2-aminophenol with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as iron oxide magnetic nanoparticles (Fe3O4 MNPs) have been employed to enhance the efficiency of the reaction and facilitate the separation of the catalyst from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzo[d]oxazol-3(2H)-one derivatives.
Reduction: Reduction reactions can convert the chloroethanone moiety to an ethanone or ethane derivative.
Substitution: The chlorine atom in the chloroethanone moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Benzo[d]oxazol-3(2H)-one derivatives.
Reduction: Ethanone or ethane derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors and disrupt signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog without the chloroethanone moiety.
Benzothiazole: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Benzimidazole: Contains a nitrogen atom instead of an oxygen atom in the heterocyclic ring.
Uniqueness
1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone is unique due to the presence of both the benzoxazole ring and the chloroethanone moiety, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
686347-63-7 |
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Molecular Formula |
C9H8ClNO2 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
1-(2H-1,3-benzoxazol-3-yl)-2-chloroethanone |
InChI |
InChI=1S/C9H8ClNO2/c10-5-9(12)11-6-13-8-4-2-1-3-7(8)11/h1-4H,5-6H2 |
InChI Key |
UPSCWJIGLPVSOE-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C2=CC=CC=C2O1)C(=O)CCl |
Origin of Product |
United States |
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